molecular formula C19H18N4O3S B5340649 1-[3-(ETHYLSULFANYL)-6-(5-METHYL-2-FURYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[3-(ETHYLSULFANYL)-6-(5-METHYL-2-FURYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B5340649
M. Wt: 382.4 g/mol
InChI Key: XPQTZZYKOBRUKZ-UHFFFAOYSA-N
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Description

1-[3-(Ethylsulfanyl)-6-(5-methyl-2-furyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a methyl-furyl group, and a triazino-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Ethylsulfanyl)-6-(5-methyl-2-furyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazino-benzoxazepine core, followed by the introduction of the ethylsulfanyl and methyl-furyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Ethylsulfanyl)-6-(5-methyl-2-furyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazino-benzoxazepine core can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and triazino-benzoxazepine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

1-[3-(Ethylsulfanyl)-6-(5-methyl-2-furyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3-(Ethylsulfanyl)-6-(5-methyl-2-furyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The ethylsulfanyl and methyl-furyl groups may play a role in binding to target proteins or enzymes, while the triazino-benzoxazepine core may modulate the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Ethylsulfanyl)-6-(5-methyl-2-furyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone is unique due to its specific combination of functional groups and its triazino-benzoxazepine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-ethylsulfanyl-6-(5-methylfuran-2-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-4-27-19-20-17-16(21-22-19)13-7-5-6-8-14(13)23(12(3)24)18(26-17)15-10-9-11(2)25-15/h5-10,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQTZZYKOBRUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C)C(=O)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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